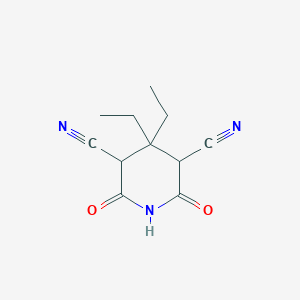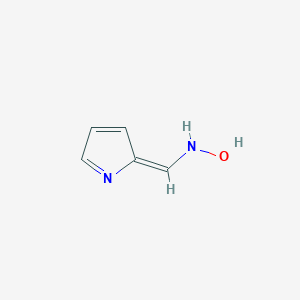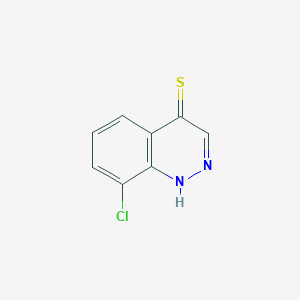
8-Chloro-4-cinnolinethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-4-cinnolinethiol is a chemical compound that belongs to the class of cinnolinethiol derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 8-Chloro-4-cinnolinethiol is not fully understood. However, it has been reported to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. Inhibition of COX-2 by 8-Chloro-4-cinnolinethiol may contribute to its anti-inflammatory activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 8-Chloro-4-cinnolinethiol exhibits antitumor activity by inducing apoptosis in cancer cells. It has also been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to reduce inflammation and pain in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-Chloro-4-cinnolinethiol in lab experiments is its high purity and good yield. It is also relatively easy to synthesize using the method described above. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 8-Chloro-4-cinnolinethiol. One direction is to further investigate its mechanism of action, particularly its interaction with COX-2. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies on its antitumor, anti-inflammatory, and antioxidant activities may lead to the development of new drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 8-Chloro-4-cinnolinethiol involves the reaction of 8-chloro-4-hydroxycinnoline with thionyl chloride in the presence of triethylamine. The resulting compound is then treated with sodium sulfide to obtain 8-Chloro-4-cinnolinethiol. This method has been reported to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
8-Chloro-4-cinnolinethiol has been studied for its potential applications in drug discovery and development. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
876-78-8 |
|---|---|
Nombre del producto |
8-Chloro-4-cinnolinethiol |
Fórmula molecular |
C8H5ClN2S |
Peso molecular |
196.66 g/mol |
Nombre IUPAC |
8-chloro-1H-cinnoline-4-thione |
InChI |
InChI=1S/C8H5ClN2S/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12) |
Clave InChI |
AQXDOQXHWJPTQG-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)Cl)N=NC=C2S |
SMILES |
C1=CC2=C(C(=C1)Cl)NN=CC2=S |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)NN=CC2=S |
Otros números CAS |
876-78-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)
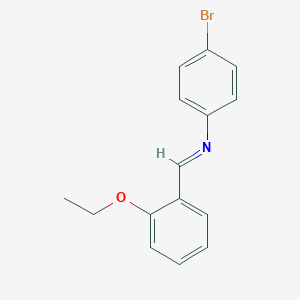
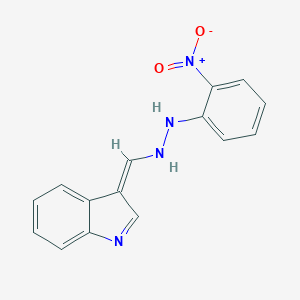

![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)
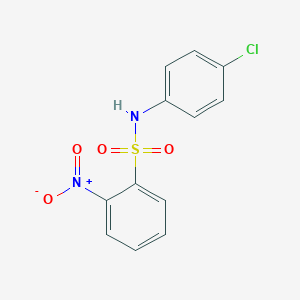
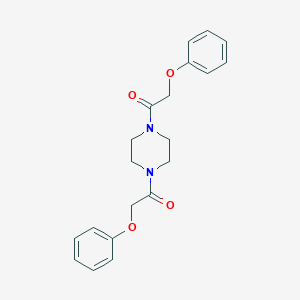
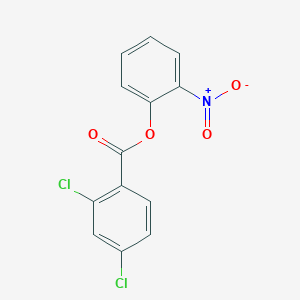
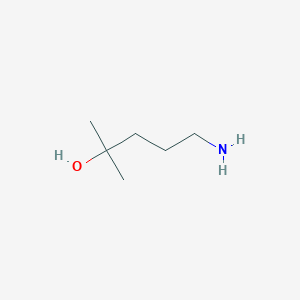
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
